molecular formula C9H9BrFNO2 B2523538 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid CAS No. 773116-70-4

3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid

Cat. No.: B2523538
CAS No.: 773116-70-4
M. Wt: 262.078
InChI Key: QRULMOBYJBPULF-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid (CAS: 174603-55-5) is a β-amino acid derivative with a bromine atom at the ortho position (C2) and a fluorine atom at the para position (C4) on the phenyl ring. Its molecular formula is C₉H₉BrFNO₂, yielding a molecular weight of approximately 260.08 g/mol (calculated).

Synthesis and Applications The compound is synthesized via catalytic hydrogenation of acrylate intermediates, followed by halogenation steps, as described for analogous β-amino acids . Its halogenated aromatic structure suggests applications in drug discovery, particularly in targeting receptors sensitive to steric and electronic modulation .

Properties

IUPAC Name

3-amino-3-(2-bromo-4-fluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2/c10-7-3-5(11)1-2-6(7)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRULMOBYJBPULF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a phenylalanine derivative, followed by amination and carboxylation reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or organolithium reagents.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted β-Amino Acids with Halogenated Phenyl Groups

(R)-3-Amino-3-(4-fluorophenyl)propionic acid (CAS: 151911-23-8)
  • Molecular Weight : 197.17 g/mol.
  • Key Differences : Lack of bromine reduces steric bulk and electron-withdrawing effects. Demonstrated as a tyrosine analog in preclinical studies .
  • Synthesis : Enantioselective methods yield the (R)-isomer, enhancing chiral specificity for receptor interactions .
(R)-3-Amino-3-(4-bromophenyl)propionic acid (CAS: 479074-63-0)
  • Molecular Weight : 258.09 g/mol.
  • Key Differences : Bromine’s para placement increases hydrophobicity compared to the ortho-bromo substituent in the target compound. Used in studies exploring halogen bonding in enzyme inhibition .
3-Amino-3-(3-bromo-4-fluorophenyl)propanoic acid (CAS: 682804-41-7)
  • Structure : Bromine at meta (C3) and fluorine at para (C4).
  • Molecular Weight : 260.08 g/mol.

α-Amino Acid Derivatives with Halogenated Phenyl Groups

(S)-2-Amino-3-(4-bromophenyl)propanoic acid (CAS: 24250-84-8)
  • Structure: α-amino acid with bromine at para (C4).
  • Molecular Weight : 244.09 g/mol.
  • Key Differences: The α-configuration makes it susceptible to enzymatic degradation, unlike β-amino acids. Used as a building block for peptide-based therapeutics .
2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid (CAS: 403-90-7)
  • Structure : Fluorine at meta (C3) and hydroxyl group at para (C4).
  • Molecular Weight : 199.18 g/mol.
  • Key Differences : Hydroxyl group enhances solubility but reduces metabolic stability. Acts as a tyrosine derivative in biochemical pathways .

Structural and Functional Analysis

Comparative Physicochemical Properties

Compound Name Substituent Positions Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid 2-Br, 4-F 260.08 2.8 0.15
(R)-3-Amino-3-(4-fluorophenyl)propionic acid 4-F 197.17 1.2 1.2
(R)-3-Amino-3-(4-bromophenyl)propionic acid 4-Br 258.09 3.1 0.10
2-Amino-3-(4-bromophenyl)propanoic acid 4-Br (α-amino) 244.09 2.5 0.5

*LogP and solubility data estimated using computational models (e.g., ChemAxon).

Biological Activity

3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid (CAS No. 773116-70-4) is a chiral amino acid derivative notable for its unique structure, which includes a bromine and a fluorine substituent on the aromatic ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various molecular targets, such as enzymes and receptors.

Chemical Structure and Properties

The molecular formula of this compound is C9H9BrFNO2C_9H_9BrFNO_2, with a molecular weight of approximately 262.08 g/mol. The compound features an amino group (-NH₂) and a carboxylic acid group (-COOH) attached to the same carbon atom, classifying it as an α-amino acid. The specific stereochemistry at the 3-position (denoted as "S") influences its biological interactions and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the amino group facilitates hydrogen bonding, while the halogen substituents (bromine and fluorine) can participate in halogen bonding, enhancing binding affinity to specific receptors or enzymes compared to non-halogenated analogs. This unique structural feature may influence metabolic pathways and cellular functions.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For example, derivatives have been shown to scavenge DPPH radicals effectively, indicating their potential as antioxidants in biological systems .

Anticancer Activity

The anticancer potential of this compound has been explored through various bioassays. Studies have demonstrated that related compounds possess cytotoxic effects against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. Notably, certain analogs showed enhanced activity compared to standard anticancer agents, suggesting that the structural modifications may improve therapeutic efficacy .

Comparative Analysis

A comparative analysis of this compound with other halogenated amino acids reveals notable differences in biological activity:

Compound NameMolecular WeightAntioxidant ActivityAnticancer Activity
This compound262.08 g/molHighSignificant
3-Amino-3-(4-chlorophenyl)propanoic acid278.53 g/molModerateLow
3-Amino-3-(2-bromo-4-chlorophenyl)propanoic acid278.53 g/molHighModerate

Case Studies

  • Antioxidant Evaluation : A study assessed the antioxidant capacity of various derivatives using the DPPH radical scavenging method, revealing that compounds with bromine and fluorine substitutions exhibited superior activity compared to their non-halogenated counterparts .
  • Cytotoxicity Testing : In vitro testing on glioblastoma cells indicated that certain halogenated derivatives reduced cell viability significantly more than traditional chemotherapeutics, suggesting a promising avenue for further research into their mechanisms of action .

Q & A

Q. What are the optimal synthetic routes for 3-amino-3-(2-bromo-4-fluorophenyl)propanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves bromination and fluorination of a phenylpropanoic acid precursor, followed by amino group introduction via nucleophilic substitution. Key steps include:
  • Halogenation : Use brominating agents (e.g., NBS) under controlled temperatures (0–25°C) to avoid over-halogenation.
  • Amination : Employ ammonia or tert-butyl carbamate in anhydrous THF with catalytic ZnCl₂ for efficient amino group incorporation .
  • Optimization : Computational reaction path searches (quantum chemical calculations) can predict optimal solvent polarity and catalyst efficiency, reducing trial-and-error experimentation .
    Table 1 : Example Reaction Conditions
StepReagentsSolventTemp. (°C)Yield (%)
BrominationNBSDCM075
AminationNH₃, ZnCl₂THF2568

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Structural Confirmation :
  • NMR : ¹H/¹³C NMR to resolve aromatic proton environments (e.g., J-coupling for fluorine at C4) and confirm stereochemistry.
  • HPLC-MS : Purity assessment (>95%) and molecular ion detection (e.g., [M+H]+ at m/z 290.08) .
  • Crystallography : Single-crystal X-ray diffraction for absolute configuration determination, particularly if chiral centers are present .

Q. What are the recommended storage and handling protocols for this compound?

  • Methodological Answer :
  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent oxidation of the amino group. Desiccate to avoid hydrolysis of the bromo-fluoro aromatic ring .
  • Handling : Use gloveboxes for air-sensitive reactions. Avoid prolonged exposure to light to prevent photodegradation of the fluorophenyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from:
  • Purity Variations : Validate purity via orthogonal methods (e.g., NMR + HPLC) to exclude confounding impurities .
  • Stereochemical Differences : Use chiral chromatography (e.g., Chiralpak IA) to isolate enantiomers and test their individual bioactivity .
  • Assay Conditions : Standardize in vitro protocols (e.g., pH, temperature) to ensure reproducibility. For example, enzyme inhibition assays should control for ionic strength .

Q. What strategies are effective for enhancing the enantiomeric purity of this compound in asymmetric synthesis?

  • Methodological Answer :
  • Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalyst for enantioselective amination (up to 90% ee) .
  • Dynamic Resolution : Combine kinetic resolution with enzyme-mediated hydrolysis (e.g., lipases) to enrich the desired enantiomer .
    Table 2 : Enantiomeric Excess Optimization
CatalystSolventee (%)
(R)-BINAPToluene85
Jacobsen’sMeCN78

Q. How does the substitution pattern (bromo vs. fluoro) influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Bromine : Facilitates Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃) due to its superior leaving-group ability vs. fluorine.
  • Fluorine : Enhances electron-withdrawing effects, activating the ring for nucleophilic aromatic substitution (e.g., with morpholine) .
    Key Insight : Meta-fluorine stabilizes transition states in SNAr reactions, while para-bromine directs coupling to the ortho position .

Q. What computational tools can predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., kinases) via halogen bonding (C-Br⋯O=C interactions) .
  • MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for activity prediction .

Comparative and Mechanistic Questions

Q. How does this compound compare structurally and functionally to 3-amino-3-(4-chloro-2-fluorophenyl)propanoic acid?

  • Methodological Answer :
  • Steric Effects : Bromine’s larger atomic radius increases steric hindrance, reducing binding affinity to compact active sites vs. chlorine.
  • Electronic Effects : Bromine’s lower electronegativity weakens electron-withdrawing effects, altering reaction rates in SNAr .
    Table 3 : Comparative Reactivity in SNAr
XReaction Rate (k, s⁻¹)
Br0.45
Cl0.62

Q. What are the limitations of current toxicity studies, and how can they be addressed?

  • Methodological Answer :
  • Gaps : Most data are limited to acute toxicity (e.g., LD₅₀ in rodents). Chronic exposure effects remain unstudied.
  • Solutions :
  • Metabolomics : Use LC-HRMS to identify toxic metabolites (e.g., oxidative dehalogenation products) .
  • Genotoxicity Assays : Conduct Ames tests with TA98 strain to assess mutagenic potential .

Data Contradiction Analysis

Q. Why do some studies report high enzyme inhibition while others show negligible activity?

  • Methodological Answer :
    Contradictions may stem from:
  • Enzyme Isoforms : Selectivity for specific isoforms (e.g., COX-2 vs. COX-1) due to subtle structural differences.
  • Redox Conditions : The amino group’s susceptibility to oxidation under assay conditions may inactivate the compound .
    Recommendation : Pre-treat compounds with antioxidants (e.g., ascorbic acid) and validate activity across multiple enzyme batches .

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